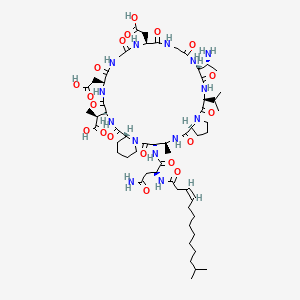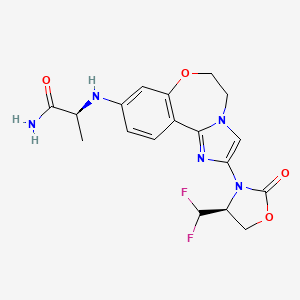
GDC-0077
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Inavolisib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in cellular processes.
Biology: Helps in understanding the molecular mechanisms of cancer progression and resistance to therapy.
Medicine: Being investigated as a potential treatment for breast cancer, particularly in patients with PIK3CA-mutated, hormone receptor-positive, HER2-negative breast cancer
Industry: Potential applications in the development of targeted cancer therapies and personalized medicine.
Wirkmechanismus
Inavolisib exerts its effects by selectively inhibiting and degrading mutant PI3Kα. The PI3K-mediated signaling pathway plays a crucial role in the development of tumors, as its dysregulation is commonly associated with tumor growth and resistance to antineoplastic agents. By inhibiting this pathway, inavolisib can prevent the activation of downstream signaling molecules, leading to the inhibition of tumor cell growth and survival .
Zukünftige Richtungen
GDC-0077 is currently being investigated in three Phase III clinical studies in people with PIK3CA-mutated metastatic breast cancer . The study met its primary endpoint of progression-free survival (PFS), demonstrating a statistically significant and clinically meaningful improvement compared to palbociclib and fulvestrant alone .
Biochemische Analyse
Biochemical Properties
GDC-0077 interacts with the PI3K p110a catalytic subunit, a protein that plays a central role in tumor cell proliferation . It inhibits the phosphorylation of PIP2 to PIP3 . This compound is more selective for mutant versus wild-type PI3K alpha in cell-based assays .
Cellular Effects
This compound has shown to more potently inhibit mutant PI3K pathway signaling and reduce cell viability through unique HER2-dependent mutant p110a degradation . It is more effective than other PI3K inhibitors at maintaining prolonged pathway suppression . This results in enhanced apoptosis and greater efficacy .
Molecular Mechanism
This compound operates by a mechanism that promotes the selective degradation of “hotspot” p110α mutants . It binds to the ATP binding site of PI3K, thereby inhibiting the phosphorylation of PIP2 to PIP3 . This leads to a reduction of PI3K pathway biomarkers such as pAkt and pPRAS40, inhibition of cell proliferation, and increased apoptosis in human PIK3CA mutant breast cancer cell lines .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown antitumor activity and a manageable safety profile in patients with PIK3CA-mutant breast cancer . It has been observed that this compound maintains prolonged pathway suppression, resulting in enhanced apoptosis and greater efficacy .
Dosage Effects in Animal Models
In vivo, daily oral treatment with this compound in patient-derived PIK3CA-mutant breast cancer xenograft models resulted in tumor regressions, induction of apoptosis, and a reduction of pAkt, pPRAS40, and pS6RP in a dose-dependent fashion .
Metabolic Pathways
This compound is involved in the PI3K/AKT/mTOR signaling pathway, a major regulator of tumor cell growth, proliferation, and survival . Dysregulation of this pathway through multiple mechanisms has been described in solid tumor malignancies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Inavolisib is a synthetic, organic, small molecule compound. The synthesis involves multiple steps, including the formation of the oxazolidinone ring and the subsequent attachment of the difluoromethyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired chemical bonds .
Industrial Production Methods
The industrial production of inavolisib would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and purification systems to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Inavolisib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: Inavolisib can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of reduced functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpelisib: Another PI3Kα inhibitor used in the treatment of breast cancer.
Buparlisib: A pan-PI3K inhibitor that targets multiple isoforms of PI3K.
Copanlisib: A PI3K inhibitor with activity against both PI3Kα and PI3Kδ isoforms.
Uniqueness of Inavolisib
Inavolisib is unique due to its high selectivity for mutant PI3Kα and its dual mechanism of action, which includes both inhibition and degradation of the target protein. This dual action potentially leads to more effective and durable disease control compared to other PI3K inhibitors .
Eigenschaften
IUPAC Name |
(2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O4/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEUNORSOZVTOL-CABZTGNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(COC4=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4[C@@H](COC4=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2060571-02-8 | |
| Record name | Inavolisib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2060571028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0077 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15275 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | INAVOLISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4C1UY2NYH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



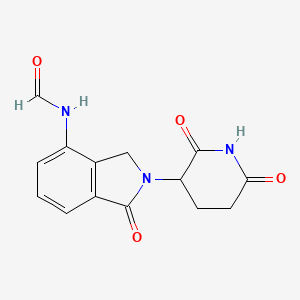
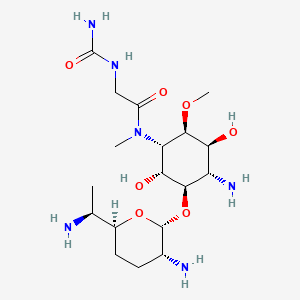
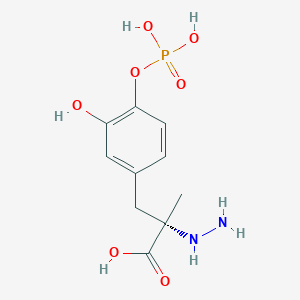


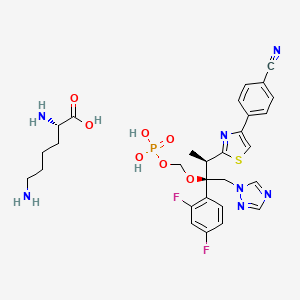

![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)
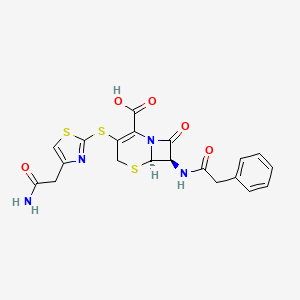
![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)
![6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B607551.png)
